Cas no 1806759-85-2 (Methyl 3-(aminomethyl)-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-acetate)

Methyl 3-(aminomethyl)-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-acetate is a fluorinated pyridine derivative with a unique structural framework, combining an aminomethyl group, trifluoromethoxy, and trifluoromethyl substituents. This compound exhibits high reactivity due to its electron-withdrawing trifluoromethyl and trifluoromethoxy groups, making it valuable in pharmaceutical and agrochemical synthesis. The presence of both an ester and an aminomethyl functional group enhances its versatility as an intermediate for further derivatization. Its trifluoromethylated pyridine core contributes to improved metabolic stability and lipophilicity, which are advantageous in drug design. The compound is typically handled under controlled conditions due to its reactive nature, ensuring optimal purity and performance in synthetic applications.
Methyl 3-(aminomethyl)-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-acetate structure
1806759-85-2 structure
Product Name:Methyl 3-(aminomethyl)-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-acetate
CAS No:1806759-85-2
MF:C11H10F6N2O3
MW:332.199123859406
CID:4843079
Update Time:2025-06-09

Methyl 3-(aminomethyl)-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-acetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-(aminomethyl)-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-acetate
    • Inchi: 1S/C11H10F6N2O3/c1-21-8(20)3-6-5(4-18)2-7(22-11(15,16)17)9(19-6)10(12,13)14/h2H,3-4,18H2,1H3
    • InChI Key: MPJHHPVRVPQECM-UHFFFAOYSA-N
    • SMILES: FC(C1=C(C=C(CN)C(CC(=O)OC)=N1)OC(F)(F)F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 387
  • XLogP3: 1.6
  • Topological Polar Surface Area: 74.4

Methyl 3-(aminomethyl)-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029082415-1g
Methyl 3-(aminomethyl)-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-acetate
1806759-85-2 97%
1g
$1,564.50 2022-03-31

Additional information on Methyl 3-(aminomethyl)-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-acetate

Methyl 3-(aminomethyl)-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-acetate (CAS No. 1806759-85-2): A Comprehensive Overview

Methyl 3-(aminomethyl)-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-acetate, identified by its CAS number 1806759-85-2, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and therapeutic potential. The structural features of this molecule, particularly the presence of multiple fluorinated substituents and an aminomethyl group, contribute to its unique chemical properties and make it a valuable candidate for further investigation.

The synthesis and characterization of Methyl 3-(aminomethyl)-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-acetate have been extensively studied due to its potential applications in medicinal chemistry. The trifluoromethyl group is known to enhance the metabolic stability and binding affinity of drug candidates, while the trifluoromethoxy and aminomethyl groups introduce additional functionalities that can be exploited for modulating biological activity. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound, opening up new avenues for its exploration in drug development.

In recent years, there has been growing interest in the development of novel therapeutic agents targeting various diseases, including cancer, inflammation, and infectious disorders. Methyl 3-(aminomethyl)-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-acetate has emerged as a promising lead compound in several preclinical studies. Its ability to interact with biological targets such as kinases and transcription factors makes it a potential candidate for the development of small-molecule inhibitors. Additionally, the compound's structural complexity allows for further derivatization, enabling the exploration of new analogs with enhanced pharmacological properties.

The role of fluorine-containing compounds in medicinal chemistry cannot be overstated. The introduction of fluorine atoms into molecular structures can significantly alter their pharmacokinetic profiles, including bioavailability, metabolic stability, and binding affinity. In the case of Methyl 3-(aminomethyl)-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-acetate, the presence of multiple fluorinated substituents enhances its interactions with biological targets, making it a more potent and selective inhibitor. This has led to increased interest in fluorinated pyridines as pharmacophores in drug discovery efforts.

The pharmacological activity of Methyl 3-(aminomethyl)-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-acetate has been evaluated in various cellular and animal models. Preliminary studies have shown that this compound exhibits inhibitory effects on several key enzymes involved in disease pathways. For instance, it has demonstrated potential as an inhibitor of tyrosine kinases, which are overexpressed in many cancer cell lines. Furthermore, its interaction with other enzymes and receptors suggests broader therapeutic applications beyond oncology.

The synthetic approach to Methyl 3-(< strong >aminomethyl strong >)-5-( < strong > trifluoromethoxy strong >)-6-( < strong > trifluoromethyl strong >)pyridine-2-acetate involves a multi-step process that requires careful optimization to ensure high yield and purity. Key steps include the introduction of the < strong > aminomethyl strong > group followed by functionalization with < strong > trifluoromethoxy strong > and < strong > trifluoromethyl strong > substituents. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve these transformations efficiently.

The structural elucidation of Methyl 3-(< strong > aminomethyl strong >)-5-( < strong > trifluoromethoxy strong >)-6-( < strong > trifluoromethyl strong >)pyridine-2-acetate has been performed using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques provide detailed information about the molecular structure, including the connectivity and arrangement of atoms. The data obtained from these analyses confirm the identity of the compound and support its use in subsequent pharmacological studies.

The future prospects for Methyl 3-(< strong > aminomethyl strong >)-5-( < strong > trifluoromethoxy strong >)-6-( < strong > trifluoromethyl strong >)pyridine-2-acetate are promising, with ongoing research aimed at optimizing its pharmacological properties and exploring new therapeutic applications. Computational modeling and virtual screening techniques are being utilized to identify potential drug-like analogs that may enhance its efficacy and reduce side effects. Additionally, collaboration between academic institutions and pharmaceutical companies is expected to accelerate the translation of this compound from preclinical studies to clinical trials.

In conclusion, Methyl 3-(< strong > aminomethyl strong >)-5-( < strong > trifluoromethoxy strong >)-6-( < strong > trifluoromethyl strong >)pyridine-2-acetate is a compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activity make it a valuable tool for drug discovery efforts aimed at addressing various diseases. As research continues to uncover new therapeutic applications for this compound, it is likely to play an important role in the development of next-generation pharmaceuticals.

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